molecular formula C22H24ClNO2 B12514228 2-hydroxy-N-(2-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride

2-hydroxy-N-(2-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride

Cat. No.: B12514228
M. Wt: 369.9 g/mol
InChI Key: XCTJSKSAZBWKBZ-UHFFFAOYSA-N
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Description

(2-hydroxy-2,2-diphenylethyl)[(2-methoxyphenyl)methyl]azanium chloride is a complex organic compound with a unique structure that includes a hydroxyl group, diphenylethyl moiety, and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxy-2,2-diphenylethyl)[(2-methoxyphenyl)methyl]azanium chloride typically involves multiple steps. One common route starts with the reaction of 2-hydroxy-2,2-diphenylethanol with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the azanium chloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-hydroxy-2,2-diphenylethyl)[(2-methoxyphenyl)methyl]azanium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzophenone derivatives, while reduction can produce diphenylethanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-hydroxy-2,2-diphenylethyl)[(2-methoxyphenyl)methyl]azanium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biochemical processes.

Medicine

In medicine, (2-hydroxy-2,2-diphenylethyl)[(2-methoxyphenyl)methyl]azanium chloride has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-hydroxy-2,2-diphenylethyl)[(2-methoxyphenyl)methyl]azanium chloride involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins and enzymes, modulating their activity. Additionally, the diphenylethyl moiety can engage in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-hydroxy-2,2-diphenylethyl)[(2-methoxyphenyl)methyl]azanium chloride is unique due to its combination of functional groups and structural features. Unlike 4-hydroxy-2,5-dimethyl-3(2H)-furanone, which is primarily used for its sensory properties, or 4-hydroxy-2-quinolones, which are known for their biological activities, this compound offers a broader range of applications across different fields.

Properties

Molecular Formula

C22H24ClNO2

Molecular Weight

369.9 g/mol

IUPAC Name

(2-hydroxy-2,2-diphenylethyl)-[(2-methoxyphenyl)methyl]azanium;chloride

InChI

InChI=1S/C22H23NO2.ClH/c1-25-21-15-9-8-10-18(21)16-23-17-22(24,19-11-4-2-5-12-19)20-13-6-3-7-14-20;/h2-15,23-24H,16-17H2,1H3;1H

InChI Key

XCTJSKSAZBWKBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C[NH2+]CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

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